1-(1H-Imidazol-1-yl)-N,N-dimethylmethanamine
CAS No.: 23230-39-9
Cat. No.: VC3842140
Molecular Formula: C6H11N3
Molecular Weight: 125.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 23230-39-9 |
---|---|
Molecular Formula | C6H11N3 |
Molecular Weight | 125.17 g/mol |
IUPAC Name | 1-imidazol-1-yl-N,N-dimethylmethanamine |
Standard InChI | InChI=1S/C6H11N3/c1-8(2)6-9-4-3-7-5-9/h3-5H,6H2,1-2H3 |
Standard InChI Key | VANQIHUBDZAOOM-UHFFFAOYSA-N |
SMILES | CN(C)CN1C=CN=C1 |
Canonical SMILES | CN(C)CN1C=CN=C1 |
Introduction
Structural and Chemical Properties
Molecular Configuration
The compound’s structure consists of a planar imidazole ring (a five-membered aromatic system with two nitrogen atoms at positions 1 and 3) bonded to a dimethylamino group via a methylene bridge. The imidazole ring’s nitrogen atoms enable hydrogen bonding and coordination chemistry, critical for biological interactions . Key structural parameters include:
Property | Value |
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Molecular Formula | |
Molecular Weight | 125.17 g/mol |
SMILES | CN(C)CN1C=CN=C1 |
InChI Key | VANQIHUBDZAOOM-UHFFFAOYSA-N |
The imidazole ring’s aromaticity (-electron delocalization) and the dimethylamino group’s basicity () influence its reactivity .
Spectroscopic Characterization
Infrared (IR) spectroscopy reveals N–H stretching vibrations at 3,100–3,500 cm and C–N imidazole ring vibrations at 1,500–1,600 cm . Nuclear magnetic resonance (NMR) data for analogous compounds show:
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-NMR: Imidazole protons resonate at δ 7.3–7.5 ppm, while methyl groups on the dimethylamino moiety appear as singlets at δ 2.2–2.4 ppm .
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-NMR: The imidazole carbons are observed at δ 120–140 ppm, with the methylene bridge at δ 45–50 ppm .
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via alkylation of imidazole with dimethylaminomethyl chloride or through reductive amination. A representative method involves:
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Reacting imidazole with -dimethylaminomethyl chloride in acetone with as a base, yielding the intermediate -alkylated product .
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Purifying the product via recrystallization from ethanol (74% yield) .
An alternative route employs sodium tetrahydroborate () in methanol at 65°C for 3 hours, achieving 76% yield for a structural analog .
Challenges in Isomer Differentiation
A common synthetic pitfall involves the inadvertent formation of the 2-yl isomer (CAS 54534-78-0), which differs in the position of the methylene bridge on the imidazole ring . Chromatographic separation or crystallography is required to isolate the desired 1-yl isomer .
Applications in Pharmaceutical Chemistry
Drug Discovery Scaffolds
The compound’s imidazole ring serves as a pharmacophore in kinase inhibitors and antimicrobial agents. For example:
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Benzimidazole Derivatives: Reacting 1-(1H-imidazol-1-yl)-N,N-dimethylmethanamine with chloroacetic acid and hydrazine hydrate produces acetohydrazide intermediates, which are cyclized into oxadiazole-thione derivatives with antifungal activity .
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Enzyme Inhibitors: Analogous imidazole derivatives inhibit mutant isocitrate dehydrogenase 1 (IDH1), a target in glioma and leukemia therapy .
Structure-Activity Relationships (SAR)
Modifications to the dimethylamino group or imidazole substituents alter biological activity:
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Dimethylamino Group: Enhances solubility and membrane permeability due to its basicity.
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Imidazole Ring: Participates in hydrogen bonding with enzyme active sites, as seen in IDH1 inhibitors .
Materials Science Applications
Coordination Polymers
The imidazole nitrogen atoms coordinate to metal ions (e.g., Cu, Zn), forming porous frameworks for gas storage or catalysis. For instance, copper-imidazole polymers exhibit Brunauer-Emmett-Teller (BET) surface areas exceeding 500 m/g.
Hydrogen Bonding Networks
In crystal engineering, the compound’s NH group forms hydrogen bonds with carboxylates or sulfonates, enabling the design of supramolecular assemblies.
Research Frontiers and Challenges
Pharmacokinetic Optimization
While the compound itself is primarily a building block, its metabolites (e.g., hydroxylated derivatives) require characterization for drug development. In vitro studies using liver microsomes could identify cytochrome P450 interactions .
Environmental Impact
No ecotoxicological data exist for this compound. Computational models (e.g., ECOSAR) predict moderate aquatic toxicity (: 10–100 mg/L for fish).
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